molecular formula C16H14N2OS B2784814 N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide CAS No. 922966-77-6

N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide

Cat. No. B2784814
CAS RN: 922966-77-6
M. Wt: 282.36
InChI Key: DFBYIOBDZXSAKH-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

Benzothiazoles can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

  • Complex Formation and Thermal Stability : N-(benzo[d]thiazol-2-yl)-3-oxo-3-phenylpropanamide ligand and its metal complexes with Nickel and Manganese have been synthesized. Their thermal stability and decomposition mechanisms were studied using various methods including IR, UV–Vis spectra, and molar conductance measurements (El-Gamel & Ali, 2017).

  • Synthesis and Antimicrobial Agents : Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents has been reported. These compounds, including derivatives of N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide, showed potent antibacterial activity against Gram-positive and Gram-negative bacterial strains (Bikobo et al., 2017).

Antimicrobial and Anticancer Properties

  • Antimicrobial Activity : Studies have shown that these derivatives possess significant antimicrobial properties. They have been tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Anuse et al., 2019).

  • Anticancer Activity : Certain derivatives of N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide have been evaluated for their anticancer properties. These studies have revealed moderate to excellent anticancer activity in comparison to reference drugs, highlighting their potential in cancer treatment (Ravinaik et al., 2021).

Physicochemical Properties and Biological Activities

  • Cytotoxicity, Antimicrobial, and Psychotropic Activity : The synthesized derivatives of this compound have shown varied biological activities including sedative action, anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. The relationship between their structural characteristics and biological results has been explored (Zablotskaya et al., 2013).

  • Antitumor Activity : Research has been conducted to synthesize new derivatives and investigate their antitumor activity. Some derivatives have demonstrated a significant ability to inhibit the in vitro growth of human tumor cells, suggesting their potential in antitumor therapies (Ostapiuk et al., 2017).

Mechanism of Action

The mechanism of action of benzothiazoles can vary depending on the specific compound and its biological target. For example, some benzothiazole derivatives have been found to inhibit M. tuberculosis .

Safety and Hazards

As with any chemical compound, the safety and hazards of benzothiazoles depend on the specific compound and its concentration. Some benzothiazoles are used as drugs and have been found to have minimal side effects , but others may be toxic or hazardous. Always handle chemical compounds with appropriate safety precautions.

Future Directions

Benzothiazoles continue to be an area of active research due to their diverse biological activities. Future research may focus on developing new benzothiazole derivatives with enhanced activity and specificity for their biological targets .

properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-14-15(10-13)20-11-17-14/h1-5,7-8,10-11H,6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBYIOBDZXSAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-6-yl)-3-phenylpropanamide

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